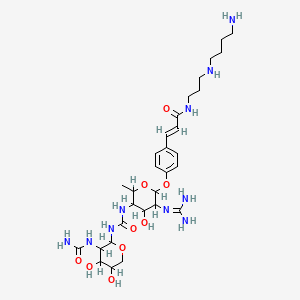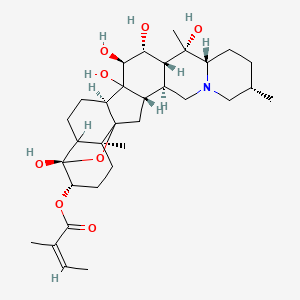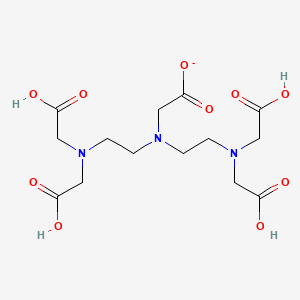
Pentetate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentetate(1-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetic acid. It is a conjugate acid of a pentetate(2-).
Aplicaciones Científicas De Investigación
1. Radiopharmaceutical Applications
Pentetate(1-) or pentetic acid (DTPA) is extensively used in radiopharmaceutical applications. It is a chelating agent with a high affinity for iron and other heavy metals, making it valuable in radiopharmaceuticals. DTPA chelates with metallic radioisotopic moieties of unbound, extracellular radioimmunotherapeutics, leading to increased specific tumor cell binding and improved radiocytotoxicity while sparing normal cells and tissues. This property of DTPA is utilized in the preparation of radiopharmaceuticals like Technetium Tc 99m pentetate for various diagnostic procedures, including renal function studies, cerebrospinal fluid-related imaging, and cardiac imaging (Definitions, 2020).
2. Validation of Radiochemical Purity
Pentetate(1-) is employed in the validation of radiochemical purity methods for radiopharmaceuticals. For instance, an alternative method for assessing radiochemical purity (RCP) of [99mTc]pentetate ([99mTc]DTPA) has been validated. This method is essential for quality control purposes and as a stability indicator in radiopharmaceutical preparations, ensuring the safety and efficacy of these agents in medical imaging (Borré et al., 2013).
3. Research in Endodontic Therapy
In the field of dentistry, particularly in endodontic therapy, pentetic acid has been compared with ethylenediaminetetraacetic acid (EDTA) as a final chelating agent. It was found to be effective in increasing the pushout bond strength of AH Plus sealer to dentin, highlighting its potential as a chelating agent in endodontic treatments (Patil et al., 2021).
4. Utility in Nuclear Medicine
In nuclear medicine, pentetic acid is utilized in renal scintigraphy for diagnosing renal artery stenosis. It's used in radiolabeled form for scintigraphic imaging to evaluate renal function and detect abnormalities in renal blood flow, which is critical in the diagnosis and management of renal vascular hypertension (Van Jaarsveld et al., 1997).
Propiedades
Fórmula molecular |
C14H22N3O10- |
|---|---|
Peso molecular |
392.34 g/mol |
Nombre IUPAC |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-1 |
Clave InChI |
QPCDCPDFJACHGM-UHFFFAOYSA-M |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-] |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



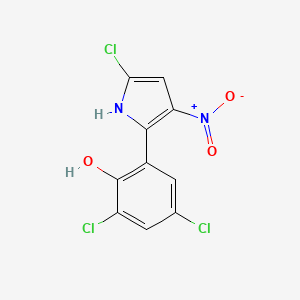
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)
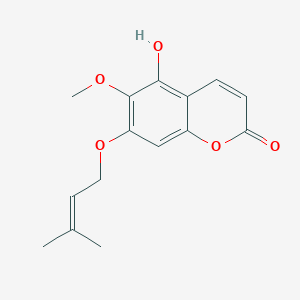
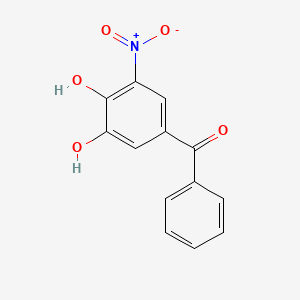
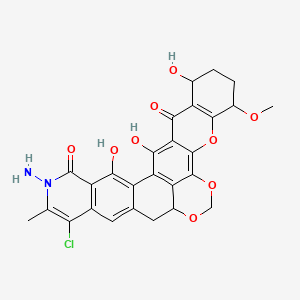
![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)

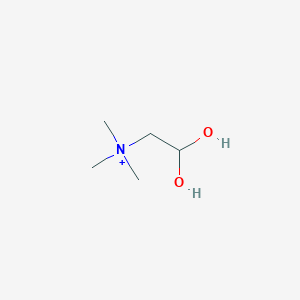
![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)
![6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1237066.png)
![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)
